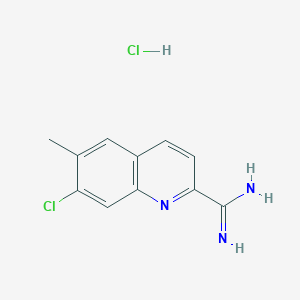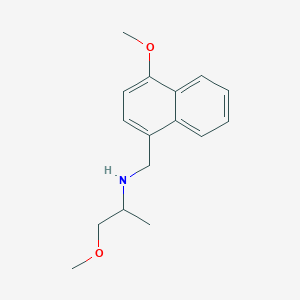
5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 4th position on the indenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one typically involves the bromination and nitration of 2,3-dihydro-1H-inden-1-one. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-bromo-4-nitro-1,2-dihydro-1,2-dioxo-indenes.
Reduction: Formation of 5-bromo-4-amino-2,3-dihydro-1H-inden-1-one.
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, affecting its halogen bonding capabilities.
5-Bromo-4-amino-2,3-dihydro-1H-inden-1-one: The amino group provides different reactivity and biological activity compared to the nitro group.
Uniqueness
5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
5-bromo-4-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO3/c10-7-3-1-5-6(2-4-8(5)12)9(7)11(13)14/h1,3H,2,4H2 |
Clave InChI |
DVMCINNTHXEASL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)




![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)
